![molecular formula C19H19ClFN3O2 B2455636 ((1-(2-氯-6-氟苄基)-1H-苯并[d]咪唑-2-基)甲基)(甲基)氨基甲酸乙酯 CAS No. 923156-29-0](/img/structure/B2455636.png)
((1-(2-氯-6-氟苄基)-1H-苯并[d]咪唑-2-基)甲基)(甲基)氨基甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate is a compound of interest within medicinal and synthetic chemistry. Featuring a benzimidazole structure fused with chloro and fluoro-substituted benzyl groups, this compound demonstrates significant potential for various applications in drug development and industrial processes. Its unique structural elements contribute to its notable pharmacological properties.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is a valuable building block in medicinal chemistry research.
Biology: Studies indicate potential antiviral, antifungal, and antibacterial properties due to its ability to disrupt essential biological pathways in pathogens.
Medicine: Investigated as a lead compound for the development of novel therapeutic agents targeting specific enzyme systems and receptors implicated in various diseases.
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a benzimidazole ring in its structure, it might interfere with the function of certain enzymes or receptors, thereby altering the associated biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. It could potentially lead to the modulation of target activity, resulting in downstream effects on cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate generally follows a multi-step process:
Benzimidazole Core Formation: : Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Benzylation: : Introduction of the 2-chloro-6-fluorobenzyl group through nucleophilic substitution reactions using an appropriate benzyl chloride derivative in the presence of a base.
Carbamoylation: : Reaction of the intermediate with ethyl chloroformate and methylamine under controlled conditions to yield the final carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve:
Optimization of Yield and Purity: : Utilizing high-performance liquid chromatography (HPLC) for purification.
Scale-up Procedures: : Employing larger reaction vessels and continuous-flow reactors to maintain efficiency and consistency in large-scale synthesis.
化学反应分析
Types of Reactions: Ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate undergoes various reactions, including:
Oxidation and Reduction: : Reactions involving common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions facilitated by the presence of chlorine and fluorine atoms.
Hydrolysis: : Breakdown of the carbamate group under acidic or basic conditions.
Oxidation: : Potassium permanganate in alkaline media.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Benzyl chloride derivatives in the presence of bases like sodium hydride.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Conversion to corresponding benzylic amines.
Substitution: : Derivatives with varying halogen or alkyl substitutions.
Hydrolysis: : Free benzimidazole and related amines or alcohols.
相似化合物的比较
Similar Compounds:
Ethyl ((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Lacks the chloro and fluoro substitutions, resulting in different pharmacokinetics.
Ethyl ((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Chlorine substitution at a different position alters its interaction with biological targets.
Methyl ((1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate: : Methyl group instead of ethyl changes its solubility and bioavailability.
Uniqueness: The presence of both chloro and fluoro substituents in ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate confers distinct chemical properties, enhancing its interaction with specific biological targets and increasing its potential utility in therapeutic development.
属性
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-26-19(25)23(2)12-18-22-16-9-4-5-10-17(16)24(18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHXMMOSATJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2455557.png)
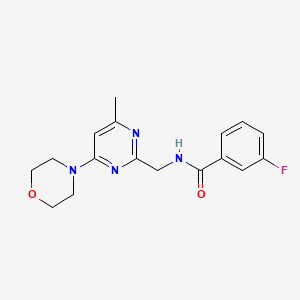

![[4-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B2455562.png)
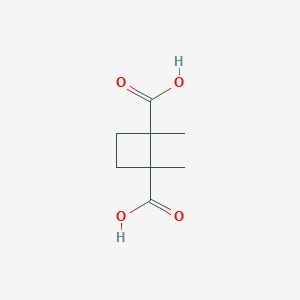
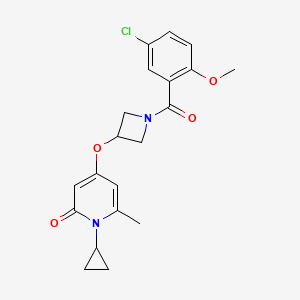
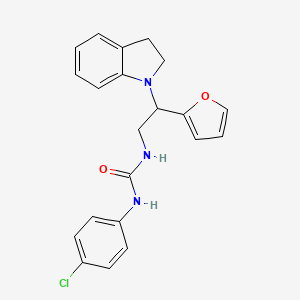
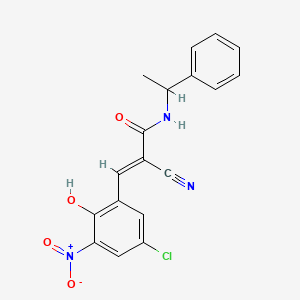
![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2455568.png)
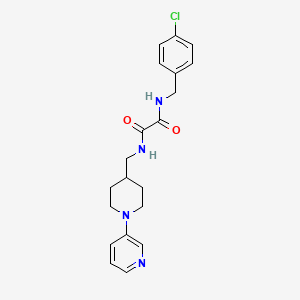
![2-Ethyl-5-((4-ethylphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2455570.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2455571.png)
![N-(4-butylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/new.no-structure.jpg)
![2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2455575.png)
